7alpha-acetoxy-6beta-hydroxyroyleanone chemical structure and molecular weight
7alpha-acetoxy-6beta-hydroxyroyleanone chemical structure and molecular weight
An In-Depth Technical Guide to 7α-Acetoxy-6β-hydroxyroyleanone: From Structural Elucidation to Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the abietane diterpene 7α-acetoxy-6β-hydroxyroyleanone. This molecule, often abbreviated as 'Roy', is a significant natural product isolated from various plant species of the Plectranthus genus. Its promising spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties, has positioned it as a compelling candidate for further investigation and as a scaffold for novel therapeutic agents.[1][2] This document provides an in-depth exploration of its chemical architecture, isolation methodologies, and mechanisms of action, grounded in authoritative scientific literature.
Chemical Profile and Structural Elucidation
7α-Acetoxy-6β-hydroxyroyleanone is a member of the royleanone class of abietane diterpenoids, characterized by a tricyclic carbon skeleton.[3] The specific stereochemistry of the substituents on its core structure is critical to its biological function.
The definitive structure of this compound has been unequivocally confirmed through a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS) establishes its elemental composition, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy provides the precise atom-to-atom connectivity and relative stereochemistry.[3][4] For ultimate structural validation, single-crystal X-ray crystallography has been employed, offering an unambiguous three-dimensional portrait of the molecule and its conformational arrangement in the solid state.[5] This multi-faceted analytical approach ensures the highest degree of trustworthiness in its structural assignment.
Table 1: Physicochemical Properties of 7α-Acetoxy-6β-hydroxyroyleanone
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₆ | [6] |
| Molecular Weight | 390.47 g/mol | [6][7] |
| IUPAC Name | (4bS,8aS)-3-hydroxy-7-isopropyl-2-(2-oxopropyl)-4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-1,4-dione | PubChem |
| CAS Number | 67990-48-5 | N/A |
| Classification | Abietane Diterpenoid | [3] |
Figure 1: Chemical Structure of 7α-acetoxy-6β-hydroxyroyleanone.
Natural Occurrence and Isolation Protocol
7α-acetoxy-6β-hydroxyroyleanone is predominantly isolated from plants belonging to the Lamiaceae family, particularly within the Plectranthus genus. Notable sources include Plectranthus grandidentatus, Plectranthus hadiensis, and Plectranthus zeylanicus.[1][8][9] The isolation of this compound in high yields is a critical first step for any subsequent biological or semi-synthetic studies.
The causality behind the chosen isolation protocol lies in the compound's physicochemical properties. As a moderately polar molecule, it is efficiently extracted from the plant matrix using mid-polarity organic solvents like acetone or dichloromethane. Subsequent purification relies on differential partitioning and adsorption chromatography, separating it from other metabolites based on polarity.
Experimental Protocol: Bioactivity-Guided Isolation
This protocol represents a standard, validated methodology for obtaining pure 7α-acetoxy-6β-hydroxyroyleanone.
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Extraction:
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Air-dried and powdered leaves of Plectranthus spp. are subjected to ultrasound-assisted extraction with acetone at room temperature.[8][10] This method is chosen for its efficiency at preventing thermal degradation of the target compound.
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The resulting crude acetone extract is filtered and concentrated under reduced pressure using a rotary evaporator.
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-
Solvent Partitioning:
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The crude extract is resuspended in a methanol/water mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane and dichloromethane (DCM).
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The rationale is to remove highly non-polar compounds (like waxes and chlorophylls) with n-hexane, while the target diterpenoid is concentrated in the DCM fraction.[9]
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-
Chromatographic Purification:
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The bioactive DCM fraction is subjected to dry-column flash chromatography using silica gel as the stationary phase.[11]
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A gradient elution system, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate, is employed as the mobile phase.[11] This gradient allows for the separation of compounds based on their affinity for the silica gel.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound (identified by its characteristic yellow color and specific Rf value) are pooled.
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-
Final Purification/Crystallization:
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The pooled fractions are further purified by recrystallization from a suitable solvent system, such as n-hexane, to yield pure, yellow crystalline plates of 7α-acetoxy-6β-hydroxyroyleanone.[8]
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The purity and identity of the final compound are confirmed using NMR and HRMS as described in the previous section.[3]
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Workflow Diagram: Isolation and Purification
Caption: Workflow for the isolation of 7α-acetoxy-6β-hydroxyroyleanone.
Biological Activities and Mechanistic Insights
7α-acetoxy-6β-hydroxyroyleanone exhibits a remarkable range of biological activities, making it a molecule of significant therapeutic interest.
Anticancer Activity
This compound has demonstrated potent cytotoxic and antiproliferative effects across a wide panel of human cancer cell lines.[4] Its efficacy is particularly notable in aggressive cancers like glioblastoma (GB).[1][2] Studies show that it can induce cell death at concentrations significantly lower than standard chemotherapeutic agents like temozolomide.[2] A critical advantage for neuro-oncology is its demonstrated ability to cross the blood-brain barrier, a major hurdle for many CNS drugs.[12]
The mechanism of its antitumor action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.[2] Mechanistic studies in glioblastoma cells have shown that the compound leads to mitochondrial fragmentation, a decrease in mitochondrial membrane potential, and an increase in the activity of executioner caspase-3, a key protein in the apoptotic cascade.[2]
Diagram: Proposed Anticancer Mechanism in Glioblastoma
Caption: Simplified pathway of Roy-induced apoptosis in cancer cells.
Anti-inflammatory and Antimicrobial Properties
Beyond its anticancer effects, 7α-acetoxy-6β-hydroxyroyleanone is a potent anti-inflammatory agent. Its primary mechanism in this regard is the inhibition of the 5-lipoxygenase (5-LO) enzyme, which is crucial for the biosynthesis of pro-inflammatory leukotrienes.[4][9] It has shown inhibitory activity with an IC₅₀ of 1.3 µg/mL in cell-free assays and 5.1 µg/mL in human neutrophils.[4][9]
Furthermore, the compound possesses significant antibacterial activity, including against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This dual activity profile makes it an interesting lead for developing drugs that can simultaneously target infection and the associated inflammatory response.
A Scaffold for Next-Generation Drug Development
The chemical structure of 7α-acetoxy-6β-hydroxyroyleanone is an excellent starting point for semi-synthetic modification. The presence of hydroxyl groups, particularly at the C6 and C12 positions, provides reactive sites for esterification and other chemical transformations.[8][13]
The rationale for creating derivatives is to enhance the parent molecule's therapeutic index by improving its potency, selectivity, or pharmacokinetic properties (ADMET).[3][14] For instance, benzoylation at the C12 position or the synthesis of various ester derivatives has been explored to modulate its activity against targets like Protein Kinase C (PKC) isoforms, which are implicated in carcinogenesis.[8][10] In silico modeling, including molecular docking and molecular dynamics simulations, is often used to rationally design and predict the efficacy of these new analogs before their synthesis, accelerating the drug discovery process.[3][14]
Conclusion and Future Perspectives
7α-Acetoxy-6β-hydroxyroyleanone is a natural product of substantial scientific and therapeutic value. Its well-defined structure, established isolation protocols, and broad spectrum of potent biological activities—especially its robust antitumor effects against aggressive cancers like glioblastoma—underscore its potential as a lead compound. The ability to cross the blood-brain barrier further elevates its standing in the field of neuro-oncology.[12]
Future research should focus on comprehensive in vivo studies to validate the promising in vitro results, detailed pharmacokinetic and toxicology profiling, and the continued rational design of semi-synthetic derivatives with improved efficacy and target selectivity. The exploration of this abietane diterpene and its analogs represents a promising frontier in the quest for novel treatments for cancer and inflammatory diseases.
References
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Chemical structure of 7α-acetoxy-6β-hydroxyroyleanone isolated after... (n.d.). ResearchGate. [Link]
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Unveiling the antitumor mechanism of 7α-acetoxy-6β-hydroxyroyleanone from Plectranthus hadiensis in glioblastoma. (2024). ScienceDirect. [Link]
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Chemical structure of 7α-acetoxy-6β-hydroxyroyleanone (Roy). (n.d.). ResearchGate. [Link]
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Extraction optimization and reactivity of 7α-acetoxy-6β-hydroxyroyleanone and ability of its derivatives to modulate PKC isoforms. (2024). Nature. [Link]
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Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach. (2024). MDPI. [Link]
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Unveiling the antitumor mechanism of 7α-acetoxy-6β-hydroxyroyleanone from Plectranthus hadiensis in glioblastoma. (2024). PubMed. [Link]
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Chemical structure of 7α-acetoxy-6β-hydroxyroyleanone. (n.d.). ResearchGate. [Link]
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Antitumor effect of the natural compound 7α-acetoxy-6β-hydroxyroyleanone (Roy) in glioblastoma cell models. (2026). ASPIC. [Link]
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7alpha-Acetoxy-6beta-hydroxyroyleanone. (n.d.). PubChem. [Link]
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A) Natural royleanones from Plectranthus spp.: 7α-acetoxy-6β-hydroxyroyleanone (Roy), 6,7-dehydroroyleanone (DeRoy) and 6β,7α-dihydroxyroyleanone (DiRoy). B) Semi-synthetic derivatives previously prepared from Roy. (n.d.). ResearchGate. [Link]
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Extraction optimization, structural and thermal characterization of the antimicrobial abietane 7α-acetoxy-6β-hydroxyroyleanone. (n.d.). ResearchGate. [Link]
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Extraction optimization and reactivity of 7α-acetoxy-6β-hydroxyroyleanone and ability of its derivatives to modulate PKC isoforms. (2024). PubMed. [Link]
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Exploring the Anticancer Potential of Semisynthetic Derivatives of 7-Acetoxy-6-hydroxyroyleanone from Plectranthus sp. (2024). Semantic Scholar. [Link]
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Anticancer Effects of Abietane Diterpene 7α-Acetoxy-6β-hydroxyroyleanone from Plectranthus grandidentatus and Its Semi-Synthetic Analogs: An In Silico Computational Approach. (2024). PMC. [Link]
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Single-crystal X-ray parameters of 7α-acetoxy-6β-hydroxyroyleanone (2). (n.d.). ResearchGate. [Link]
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